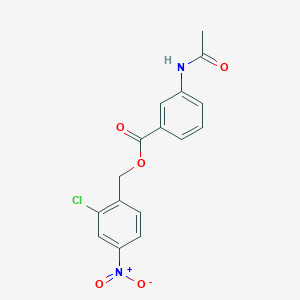![molecular formula C19H20N2O2 B4390379 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide](/img/structure/B4390379.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide, also known as DIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPA is a member of the isoquinoline family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide may increase the levels of neurotransmitters, which could improve cognitive function.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide has also been shown to have antitumor activity, which could make it a valuable tool in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide is its versatility. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide can be used in a wide range of lab experiments, from basic research to drug discovery. Additionally, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide is relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, one of the limitations of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide is its potential toxicity. While N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide has been shown to be safe in low doses, high doses may cause adverse effects.
Direcciones Futuras
There are several future directions for research on N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide. One area of interest is the development of new neuroprotective therapies for neurodegenerative diseases. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide and its potential side effects.
Conclusion:
In conclusion, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide is a promising compound with potential applications in a wide range of scientific research areas. Its versatility and ease of synthesis make it a valuable tool for researchers, and its neuroprotective and anti-inflammatory properties make it a promising candidate for the development of new therapies. Further research is needed to fully understand the potential of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide and its limitations.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide has been shown to have potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the most promising applications of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]propanamide has been shown to have neuroprotective effects, which may make it a valuable tool for developing new treatments for these diseases.
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)20-17-9-7-15(8-10-17)19(23)21-12-11-14-5-3-4-6-16(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVBSJPLQCDJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4390300.png)
![3-(ethylthio)-5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4390306.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4390318.png)

![1-(3-fluorophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4390325.png)
![2-{4-[(benzylamino)methyl]-5-chloro-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4390327.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4390337.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4390361.png)


![benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate](/img/structure/B4390383.png)